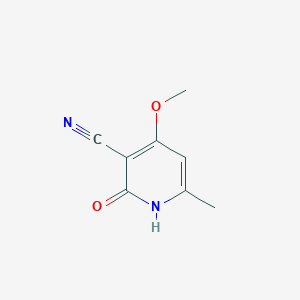

2-Hydroxy-4-methoxy-6-methylnicotinonitrile

Description

Properties

IUPAC Name |

4-methoxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBWYWSUDXCQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile

The following technical guide details the physicochemical properties, synthesis, and structural dynamics of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile (also designated as 4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile ).

Technical Whitepaper for R&D Applications

Executive Summary

2-Hydroxy-4-methoxy-6-methylnicotinonitrile (CAS: 1354528-16-7 ) is a functionalized pyridine derivative serving as a critical scaffold in the synthesis of azo dyes (dispersed dyes) and pharmaceutical intermediates (e.g., EZH2 inhibitors). Its structure is characterized by a "push-pull" electronic system, where the electron-donating methoxy group at position 4 and the electron-withdrawing cyano group at position 3 create a polarized heterocyclic core amenable to diverse chemical transformations.

This guide provides a rigorous analysis of its tautomeric behavior, solid-state properties, and synthetic pathways, designed to support researchers in process optimization and drug discovery.

Molecular Identity & Structural Dynamics

Nomenclature and Identifiers

| Parameter | Details |

| IUPAC Name | 4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Common Synonyms | 2-Hydroxy-4-methoxy-6-methyl-3-pyridinecarbonitrile; 3-Cyano-4-methoxy-6-methyl-2-pyridone |

| CAS Number | 1354528-16-7 |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| SMILES | COc1cc(C)nc(O)c1C#N (Hydroxy form) / COc1cc(C)[nH]c(=O)c1C#N (Oxo form) |

Tautomeric Equilibrium (The "Pyridone" Dominance)

A critical feature of this molecule is the prototropic tautomerism between the 2-hydroxy (lactim) and 2-oxo (lactam) forms. While often named as a "2-hydroxy" pyridine in catalogs, experimental evidence (X-ray crystallography and NMR of analogs) confirms that the 2-oxo (pyridone) tautomer predominates in the solid state and in polar solvents (DMSO, MeOH, H₂O).

-

Solid State: Exists exclusively as the 2-pyridone dimer, stabilized by intermolecular hydrogen bonding between the N-H and C=O groups.

-

Solution Phase: The equilibrium shifts slightly based on solvent polarity, but the high resonance energy of the amide-like linkage favors the 2-oxo form.

Figure 1: Tautomeric equilibrium favoring the 2-oxo (lactam) species, driven by the thermodynamic stability of the amide resonance.

Physicochemical Properties[2][3][4][5][6]

Solid-State & Solution Properties

| Property | Value / Characteristic | Context & Reference |

| Appearance | White to pale yellow crystalline powder | Typical for polysubstituted nicotinonitriles [1]. |

| Melting Point | 275 – 295 °C (Decomposition) | High MP due to strong intermolecular H-bonding (dimerization) characteristic of 2-pyridones [2]. |

| Solubility | Soluble: DMSO, DMF, hot Ethanol/Methanol.Insoluble: Water, Hexane, Diethyl Ether. | Planar aromatic stacking reduces aqueous solubility despite polar groups. |

| pKa (Calculated) | ~10.5 - 11.0 (NH acidity) | The NH proton is weakly acidic, allowing deprotonation by strong bases (NaH, NaOMe) for N-alkylation [3]. |

| LogP (Predicted) | 0.85 ± 0.4 | Moderate lipophilicity; suitable for passive membrane transport in drug design contexts [4]. |

| H-Bond Donors | 1 (NH in pyridone form) | Critical for binding site interactions in enzymatic targets (e.g., kinases). |

| H-Bond Acceptors | 3 (N-CN, C=O, O-Me) | The cyano group is a weak acceptor; the carbonyl is a strong acceptor. |

Spectral Characteristics (Diagnostic Signals)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.0–12.5 ppm (br s, 1H): N-H proton (confirms pyridone form).

-

δ 6.2–6.5 ppm (s, 1H): C5-H proton (aromatic).

-

δ 3.8–3.9 ppm (s, 3H): O-CH₃ (Methoxy group).

-

δ 2.2–2.4 ppm (s, 3H): C6-CH₃ (Methyl group).

-

-

IR Spectrum (KBr):

-

2220–2230 cm⁻¹: C≡N stretch (sharp, diagnostic).

-

1640–1660 cm⁻¹: C=O stretch (Amide I, pyridone characteristic).

-

2800–3100 cm⁻¹: Broad N-H stretch (H-bonded).

-

Synthesis & Purification Protocols

The synthesis of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile is best approached via a stepwise construction of the pyridine ring followed by regioselective functionalization. Direct methylation of 2,4-dihydroxypyridines often yields mixtures; therefore, the Chloro-Intermediate Route is preferred for high purity.

Synthetic Workflow (The "Chloro-Displacement" Strategy)

Figure 2: Preferred synthetic pathway ensuring regioselective installation of the 4-methoxy group.

Detailed Experimental Protocol

Step 1: Cyclization to 4-Hydroxy Intermediate

-

Dissolve Cyanoacetamide (1.0 eq) and Ethyl Acetoacetate (1.0 eq) in Ethanol.

-

Add KOH (1.1 eq) dissolved in minimal water dropwise at 0–5°C.

-

Heat to reflux for 4 hours. The solid product precipitates upon cooling and acidification (HCl).

-

Result: 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1]

Step 2: Chlorination (Activation)

-

Suspend the Step 1 product in POCl₃ (5.0 eq).

-

Reflux for 3–5 hours until the solution becomes clear (evolution of HCl gas).

-

Pour onto crushed ice carefully to quench. Neutralize with Na₂CO₃.

-

Filter the yellow solid.

-

Result:4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (MP: ~295°C) [5].

Step 3: Methoxylation (Target Synthesis)

-

Dissolve the 4-Chloro intermediate in dry Methanol .

-

Add Sodium Methoxide (NaOMe, 2.0 eq) slowly.

-

Reflux for 6–12 hours. Monitor by TLC (the chloro compound reacts faster than phenyl analogs due to the electron-withdrawing CN group).

-

Concentrate solvent, add water, and acidify to pH 5–6 to precipitate the product.

-

Purification: Recrystallize from DMF/Ethanol or Acetic Acid.

Reactivity & Stability

Chemical Stability

-

Hydrolysis: The cyano group is stable under neutral conditions but can be hydrolyzed to the carboxamide (with conc. H₂SO₄) or carboxylic acid (with NaOH/H₂O) under vigorous conditions.

-

Thermal: Stable up to ~250°C. Decomposition occurs near the melting point.

Key Reactivity Points

-

N-Alkylation: Treatment with alkyl halides (R-X) and base (K₂CO₃) will predominantly alkylate the Nitrogen (N1) , yielding N-alkyl-2-pyridones. This is crucial for generating diverse library compounds.

-

Electrophilic Substitution: The C5 position is nucleophilic. Nitration or bromination can occur at C5, driven by the activating methoxy group at C4.

References

-

PubChem Compound Summary. (2025). 4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. National Center for Biotechnology Information. Link

-

Victory, P. et al. (1989). "Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision." Journal of the Chemical Society, Perkin Transactions 1. Link

- El-Gaby, M. S. et al. (2002). "Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile." Phosphorus, Sulfur, and Silicon and the Related Elements. (Confirming MP of chloro-precursor).

-

Khadikar, P. V. et al. (2005).[2] "QSPR study on the lipophilicity of some pyridine derivatives." Bioorganic & Medicinal Chemistry Letters.

-

US Patent 11642348B2. (2023). "Substituted benzene compounds and methods of use thereof." (Describes synthesis of 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as an intermediate). Link

Sources

Technical Guide: Structure Elucidation of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile

[1]

Executive Summary

2-Hydroxy-4-methoxy-6-methylnicotinonitrile (CAS: 1354528-16-7) is a functionalized pyridine derivative acting as a core scaffold in epigenetic drug discovery.[1] Its structural integrity is paramount due to the presence of multiple nucleophilic centers (N1, O2, O4) during synthesis, which often leads to regioisomeric impurities (e.g., N-methyl or O-2-methyl isomers).

This guide provides a definitive protocol for distinguishing the target structure from its isomers using advanced NMR techniques (NOESY/HMBC) and validating its tautomeric state in solution.

Compound Profile

| Property | Specification |

| IUPAC Name | 4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Formula | C |

| MW | 164.16 g/mol |

| Appearance | White to off-white solid |

| Key Function | Intermediate for EZH2 inhibitors (e.g., CPI-1205) |

Structural Analysis & Tautomerism

The Tautomeric Equilibrium

While chemically named as a "2-hydroxy" pyridine, this compound exists predominantly as the 2-pyridone (2-oxo) tautomer in both the solid state and polar solvents (DMSO-d

-

Lactim Form (2-Hydroxy): Rare in solution; favored only in gas phase or highly non-polar conditions.[1]

-

Lactam Form (2-Oxo): The thermodynamically stable form due to the preservation of amide resonance and the strong C=O bond.

Implication for Elucidation:

-

IR: Expect a strong Carbonyl (C=O) stretch (~1640–1660 cm⁻¹) rather than a broad -OH stretch.

-

NMR: Expect a broad downfield Singlet (~12.0 ppm) for the N-H proton, not an O-H proton.

Regioisomeric Challenges

The synthesis often involves the displacement of a leaving group (e.g., 4-chloro) or the methylation of a 2,4-dihydroxy precursor. Three primary isomers must be distinguished:

Spectroscopic Characterization Strategy

Mass Spectrometry (HRMS)[1]

-

Ionization: ESI (+)

-

Expected Mass: [M+H]⁺ = 165.0664 m/z[1]

-

Fragmentation: Loss of Methyl radical (-15) or CO (-28) is common in pyridones.[1]

Infrared Spectroscopy (FT-IR)

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Value |

| C≡N (Nitrile) | 2215 – 2225 | Sharp, distinct peak confirming C3 substitution. |

| C=O[1] (Amide) | 1640 – 1660 | Strong band confirming the 2-pyridone tautomer.[1] |

| N-H (Stretch) | 3100 – 3200 | Broad, often overlapping with C-H, confirming NH presence. |

NMR Spectroscopy (The Gold Standard)

Solvent: DMSO-d

1H NMR Assignment (400 MHz, DMSO-d

)

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Logic |

| 12.20 | Broad Singlet | 1H | NH (Pos 1) | Confirms Pyridone form. Disappears with D |

| 6.35 | Singlet | 1H | H-5 | The only aromatic proton.[1] Crucial anchor for 2D NMR. |

| 3.88 | Singlet | 3H | -OCH | Chemical shift >3.8 ppm indicates attachment to an electron-deficient ring carbon.[1] |

| 2.35 | Singlet | 3H | -CH | Typical benzylic/allylic methyl shift.[1] |

13C NMR Assignment (100 MHz, DMSO-d

)

| Shift (δ ppm) | Type | Assignment |

| 164.5 | Cq | C-4 (C-OMe) |

| 162.0 | Cq | C-2 (C=O) |

| 153.0 | Cq | C-6 (C-Me) |

| 115.5 | Cq | -CN (Nitrile) |

| 95.0 | CH | C-5 |

| 88.0 | Cq | C-3 |

| 56.5 | CH | -OCH |

| 19.5 | CH | -CH |

Advanced Elucidation Workflow (2D NMR)

To definitively prove the regiochemistry (position of OMe vs Me), you must establish the connectivity chain around the ring.

The "Connectivity Chain" Logic

We utilize NOESY (Nuclear Overhauser Effect Spectroscopy) to trace the spatial proximity of protons.

-

Hypothesis: If the structure is correct, the NH is adjacent to the 6-Methyl , and the 6-Methyl is adjacent to H-5 , which is adjacent to the 4-Methoxy .[1]

Visualization of Logic

The following diagram illustrates the mandatory correlations required to pass QC.

Caption: Figure 1. The "Connectivity Chain" required to validate the 4-methoxy-6-methyl regioisomer.[1] A break in this NOE chain indicates an isomeric impurity.[1]

HMBC Diagnostic Check

Use HMBC (Heteronuclear Multiple Bond Correlation) to distinguish the Carbonyl (C2) from the C-OMe (C4).[1]

Experimental Protocols

NMR Sample Preparation

-

Mass: Weigh 5–10 mg of the solid.

-

Solvent: Add 0.6 mL DMSO-d

(99.9% D).[1] Note: Do not use CDCl -

Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.[1]

-

Acquisition:

-

1H: 16 scans, relaxation delay (d1) = 1.0 sec.

-

13C: 1024 scans minimum (quaternary carbons are slow to relax).

-

NOESY: Mixing time = 300–500 ms.[1]

-

Impurity Identification Guide

If the spectrum deviates, check for these common synthesis byproducts:

| Signal Observation | Likely Impurity | Cause |

| N-Me Singlet (~3.4 ppm) | N-methyl isomer | Non-selective methylation of the pyridone nitrogen.[1] |

| Two OMe signals | 2,4-Dimethoxy derivative | Over-methylation.[1] |

| Missing OMe, Broad OH | 4-Hydroxy precursor | Incomplete reaction.[1] |

| Shift of H-5 to ~5.8 ppm | 2-Methoxy isomer | O-alkylation at C2 (Lactim ether formation).[1] |

References

-

Vaswani, R. G., et al. (2016).[2][3][4] "Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2". Journal of Medicinal Chemistry, 59(21), 9928–9941. Link[1]

-

Victory, P., et al. (1989). "Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision". Journal of the Chemical Society, Perkin Transactions 1, 2269–2272. Link

-

Al-Mousawi, S. M., et al. (2009).[1] "The investigation of NMR spectra of dihydropyridones derived from Curcumin". Arkivoc, (xiii), 42-54. Link

-

PubChem Compound Summary. (2025). "2-Hydroxy-4-methoxy-6-methylnicotinonitrile (CID 71463878)".[1] National Center for Biotechnology Information.[1] Link

-

Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents". Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

Sources

- 1. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C7H6N2O | CID 10606782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2019099868A2 - Degraders and degrons for targeted protein degradation - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. WO2023239750A1 - Bicyclic-substituted glutarimide cereblon binders - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Profile of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This guide provides an in-depth analysis of the spectroscopic characteristics of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile, a substituted pyridine derivative of interest. While experimental data for this specific compound is not publicly available, this document leverages established spectroscopic principles, data from structurally analogous compounds, and predictive methodologies to offer a robust and scientifically grounded technical overview. This approach is designed to empower researchers with the foundational knowledge required for the identification, characterization, and further development of this and related molecular entities.

Molecular Structure and Expected Spectroscopic Behavior

2-Hydroxy-4-methoxy-6-methylnicotinonitrile (C₈H₈N₂O₂) is a heterocyclic compound with a molecular weight of 164.16 g/mol .[1][2] The core structure is a pyridine ring, which imparts distinct electronic properties that are further modulated by its substituents: a hydroxyl group at the 2-position, a methoxy group at the 4-position, a methyl group at the 6-position, and a nitrile group at the 3-position. The interplay of these functional groups governs the molecule's interaction with electromagnetic radiation, giving rise to its unique spectroscopic fingerprint.

The presence of both electron-donating (hydroxyl, methoxy, methyl) and electron-withdrawing (nitrile, pyridine nitrogen) groups suggests a molecule with a nuanced electronic distribution. This is expected to be reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra.

Predicted Spectroscopic Data and Interpretation

This section outlines the predicted spectroscopic data for 2-Hydroxy-4-methoxy-6-methylnicotinonitrile. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 10.0 - 12.0 | Singlet (broad) | 1H | -OH | The acidic proton of the hydroxyl group is expected to be significantly deshielded and may exhibit broadening due to proton exchange. |

| ~ 6.2 - 6.5 | Singlet | 1H | H-5 | The lone aromatic proton on the pyridine ring is anticipated to appear in the aromatic region, influenced by the surrounding substituents. |

| ~ 3.8 - 4.0 | Singlet | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet in a region typical for methyl ethers. |

| ~ 2.3 - 2.5 | Singlet | 3H | -CH₃ | The methyl protons at the 6-position will also present as a singlet. |

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 170 | C-2 | The carbon bearing the hydroxyl group is expected to be significantly downfield due to the electronegativity of the oxygen atom. |

| ~ 160 - 165 | C-4 | The carbon attached to the methoxy group will also be in the downfield region. |

| ~ 155 - 160 | C-6 | The carbon with the methyl substituent will be further downfield due to the influence of the ring nitrogen. |

| ~ 115 - 120 | -C≡N | The nitrile carbon is characteristically found in this region of the spectrum. |

| ~ 90 - 95 | C-3 | The carbon bearing the nitrile group. |

| ~ 95 - 100 | C-5 | The carbon with the lone proton. |

| ~ 55 - 60 | -OCH₃ | The methoxy carbon. |

| ~ 20 - 25 | -CH₃ | The methyl carbon at the 6-position. |

Experimental Protocol for NMR Spectroscopy:

A generalized protocol for acquiring NMR spectra of a similar compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Diagram: NMR Workflow

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3400 - 3200 | Broad, Medium | O-H stretch | The hydroxyl group will exhibit a broad absorption band due to hydrogen bonding. |

| ~ 2950 - 2850 | Medium to Weak | C-H stretch (aliphatic) | Corresponding to the methyl and methoxy groups. |

| ~ 2230 - 2210 | Sharp, Strong | C≡N stretch | The nitrile group has a characteristic sharp absorption in this region. |

| ~ 1640 - 1600 | Strong | C=C and C=N stretch | Aromatic ring stretching vibrations. |

| ~ 1250 - 1200 | Strong | C-O stretch (aryl ether) | Stretching of the methoxy group's C-O bond. |

| ~ 1100 - 1000 | Medium | C-O stretch (hydroxyl) | Stretching of the hydroxyl group's C-O bond. |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then scanned, and the background is automatically subtracted.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Impact - EI):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 164, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z = 149.

-

Loss of carbon monoxide (CO) from the pyridine ring, resulting in a fragment at m/z = 136.

-

Cleavage of the nitrile group (•CN), leading to a fragment at m/z = 138.

-

Electrospray Ionization (ESI-MS):

In ESI-MS, which is a softer ionization technique, the protonated molecule [M+H]⁺ at m/z = 165 or the deprotonated molecule [M-H]⁻ at m/z = 163 would be expected to be the base peak, with minimal fragmentation.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., EI or ESI) and mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratios of the resulting ions are measured.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems.

Predicted UV-Vis Absorption Maxima (λₘₐₓ):

Due to the extended conjugation of the substituted pyridine ring, 2-Hydroxy-4-methoxy-6-methylnicotinonitrile is expected to exhibit absorption in the UV region. Based on similar aromatic systems, two main absorption bands are predicted:

-

λₘₐₓ₁: ~220-240 nm

-

λₘₐₓ₂: ~280-300 nm

The exact positions of these maxima will be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: A baseline is recorded with the cuvette filled only with the solvent. The sample solution is then placed in the sample beam, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).

-

Data Analysis: The absorption maxima (λₘₐₓ) are identified from the resulting spectrum. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Synthesis and Structural Confirmation

Diagram: Conceptual Synthetic Pathway

Sources

mass spectrometry of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile

An In-depth Technical Guide to the Mass Spectrometry of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile

Foreword: Beyond the Spectrum

In the landscape of modern analytical chemistry, mass spectrometry stands as a pillar of molecular characterization. However, the true mastery of this technique lies not in the mere acquisition of data, but in the profound understanding of the molecular journey—from solution to ion to fragment. This guide is crafted for the discerning scientist who seeks not just a protocol, but a strategic framework for the analysis of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile. We will dissect the causality behind each experimental decision, building a robust, self-validating methodology grounded in the fundamental principles of ionization and fragmentation. This document serves as both a practical manual and a theoretical treatise for researchers, scientists, and drug development professionals dedicated to achieving analytical excellence.

The Analyte: A Structural Overview

2-Hydroxy-4-methoxy-6-methylnicotinonitrile (C₈H₈N₂O₂) is a substituted pyridine derivative with a monoisotopic mass of 164.0586 Da.[1] Its structure is rich with features that dictate its behavior in a mass spectrometer:

-

A Pyridine Ring: The nitrogen atom provides a basic site, readily accepting a proton, making it an excellent candidate for positive ion mode analysis.[2][3]

-

A Hydroxyl Group (-OH): This group is acidic and can be deprotonated, enabling analysis in negative ion mode. It also contributes to the molecule's overall polarity.

-

A Nitrile Group (-CN): A polar moiety that influences solubility and can participate in specific fragmentation pathways.

-

A Methoxy Group (-OCH₃): A common functional group that can undergo characteristic neutral losses during fragmentation.

Understanding these structural components is the first step in designing a logical and effective analytical strategy.

The First Critical Decision: Ionization Source Selection

The conversion of the neutral analyte into a gas-phase ion is the gateway to mass analysis. For a molecule with the polarity and thermal characteristics of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile, two atmospheric pressure ionization techniques are paramount: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): The Preferred Path for Polar Analytes

ESI is a soft ionization technique that generates ions from a liquid phase, making it ideal for polar and thermally labile molecules.[4][5][6] Given the analyte's multiple polar functional groups, ESI is the logical starting point. The process involves creating a fine, charged aerosol from which solvent evaporates, ultimately yielding gas-phase analyte ions.[6]

-

Expert Rationale: We hypothesize that ESI will be highly efficient due to the presence of pre-formed ions in solution (protonated pyridine in acidic mobile phase or deprotonated hydroxyl in basic mobile phase). This avoids the need for thermal vaporization, preserving the integrity of the molecular ion.

Atmospheric Pressure Chemical Ionization (APCI): A Powerful Alternative

APCI utilizes a corona discharge to create reactant ions from the mobile phase vapor.[7][8] These reactant ions then transfer a proton to or from the vaporized analyte molecules. APCI is well-suited for small, thermally stable molecules of low to moderate polarity.[7][9]

-

Expert Rationale: While ESI is the primary choice, APCI serves as a crucial backup and complementary technique. It is less susceptible to ion suppression from non-volatile matrix components and is compatible with a wider range of non-polar solvents and higher flow rates, which can be advantageous in certain chromatographic applications.[10]

The workflow below illustrates the decision-making process for ionization.

Caption: Decision workflow for ionization source and mode selection.

A Self-Validating Experimental Protocol

This protocol is designed to systematically optimize the analysis, ensuring that each step validates the choices made. The core principle is to first establish a stable and intense signal via direct infusion before proceeding to more complex analyses.

Step 1: Analyte Preparation and Direct Infusion

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol or acetonitrile.

-

Working Solution: Create a ~1 µg/mL working solution in a mobile phase appropriate for the intended ionization mode.

-

For Positive Mode (ESI/APCI): Use 50:50 Acetonitrile:Water + 0.1% Formic Acid. The acid is critical to ensure a high population of protonated analyte molecules.

-

For Negative Mode (ESI): Use 50:50 Acetonitrile:Water + 0.1% Ammonium Hydroxide. The base facilitates deprotonation.

-

-

Infusion: Using a syringe pump, infuse the working solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

Step 2: Instrument Parameter Optimization

With a continuous stream of analyte from the infusion, optimize key source parameters to maximize the signal of the target molecular ion ([M+H]⁺ at m/z 165.0664 or [M-H]⁻ at m/z 163.0508).

| Parameter | ESI Setting | APCI Setting | Causality & Expert Insight |

| Ionization Mode | Positive & Negative | Positive | Test both ESI modes empirically; positive mode is generally more robust for nitrogen heterocycles. APCI negative mode is often less sensitive. |

| Capillary Voltage | 3.0 - 4.0 kV | N/A | Optimizes the electrospray process. Too high can cause discharge; too low results in an unstable spray. |

| Corona Current | N/A | 3 - 5 µA | The primary ionization driver in APCI.[7] Adjust for maximum signal without introducing instability. |

| Cone/Nozzle Voltage | 20 - 50 V | 20 - 50 V | Controls ion transmission and can induce in-source fragmentation. Start low for a soft ionization, then increase to probe fragmentation if desired. |

| Desolvation Temp. | 350 - 500 °C | 400 - 550 °C | Facilitates solvent evaporation from charged droplets. APCI requires higher temperatures to ensure complete vaporization of the analyte before ionization.[7] |

| Gas Flows | Optimize | Optimize | Nebulizer and desolvation gases must be tuned to achieve a stable signal and efficient desolvation without scattering ions away from the inlet. |

Step 3: Full Scan and Tandem MS (MS/MS) Analysis

-

Full Scan (MS1): Acquire a full scan spectrum to confirm the presence and accurate mass of the molecular ion.

-

Tandem MS (MS/MS): Select the monoisotopic peak of the molecular ion as the precursor for Collision-Induced Dissociation (CID). Ramp the collision energy to generate a product ion spectrum that reveals the molecule's structural backbone.

Decoding the Fragments: Structural Elucidation by MS/MS

The fragmentation pattern is a molecular fingerprint. For 2-Hydroxy-4-methoxy-6-methylnicotinonitrile, the MS/MS spectrum of the protonated molecule ([M+H]⁺, m/z 165.0664) is predicted to reveal key structural cleavages. The stability of the resulting fragment ions dictates the most probable pathways.[11]

Caption: Predicted high-probability fragmentation pathways for protonated 2-Hydroxy-4-methoxy-6-methylnicotinonitrile.

-

Pathway 1 (Loss of Methyl Radical): The most labile group is often the methyl from the methoxy ether, lost as a neutral radical (•CH₃). This is a common fragmentation for methoxy-substituted aromatics. The resulting ion at m/z 150.0429 can then lose carbon monoxide (CO) from the pyridone ring structure to yield a fragment at m/z 122.0479.

-

Pathway 2 (Loss of Formaldehyde): A rearrangement can lead to the neutral loss of formaldehyde (CH₂O) from the methoxy group, resulting in a fragment at m/z 135.0531. This ion may subsequently lose hydrogen cyanide (HCN) from the nitrile group, a characteristic loss for nitriles, producing a fragment at m/z 108.0446.[12]

The presence and accurate mass of these specific fragments provide extremely high confidence in the identification of the parent compound.

Conclusion: An Integrated Analytical Philosophy

The robust analysis of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile by mass spectrometry is not the result of a single, rigid protocol but rather an integrated analytical philosophy. It begins with a thorough understanding of the analyte's structure, which informs a logical selection of ionization techniques. This is followed by a systematic, self-validating optimization process using direct infusion to establish ideal instrument parameters. Finally, structural confirmation is achieved through a detailed interpretation of MS/MS fragmentation patterns, where predicted pathways are confirmed by high-resolution data. By embracing this approach—moving from molecular properties to ionization strategy to structural confirmation—researchers can ensure the generation of accurate, reproducible, and highly defensible mass spectrometric data.

References

-

Atmospheric-pressure chemical ionization. Wikipedia. [Link]

-

Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio. [Link]

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]

-

Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. [Link]

-

Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. ResearchGate. [Link]

-

Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry... PubMed. [Link]

-

Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

-

Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube. [Link]

Sources

- 1. CAS 1354528-16-7 | 2-Hydroxy-4-methoxy-6-methylnicotinonitrile - Synblock [synblock.com]

- 2. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmafocuseurope.com [pharmafocuseurope.com]

- 5. acdlabs.com [acdlabs.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 8. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 9. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 10. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound in various organic solvents. Given the limited availability of direct experimental data in publicly accessible literature, this guide establishes a robust framework for predicting and experimentally verifying the solubility profile of this molecule, ensuring scientific integrity and providing actionable insights for its application in research and development.

Introduction: The Significance of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. A thorough understanding of a compound's solubility in a range of solvents is paramount for various stages of drug development, from initial screening and synthesis to formulation and manufacturing. 2-Hydroxy-4-methoxy-6-methylnicotinonitrile, a substituted nicotinonitrile, possesses a unique combination of functional groups that dictate its interactions with different solvent environments. This guide will explore the anticipated solubility of this compound and provide a detailed methodology for its empirical determination.

Molecular Structure and Predicted Solubility Profile

The chemical structure of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile is characterized by a pyridine ring, a hydroxyl group, a methoxy group, a methyl group, and a nitrile group. This combination of polar (hydroxyl, nitrile, pyridine nitrogen) and non-polar (methyl, aromatic ring) moieties suggests a nuanced solubility behavior.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] The presence of the hydroxyl group and the nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents, while the nitrile and methoxy groups can act as hydrogen bond acceptors. The overall polarity of the molecule will determine its affinity for solvents of varying polarities.

Table 1: Predicted Qualitative Solubility of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group and pyridine nitrogen can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents can accept hydrogen bonds and have high dielectric constants, facilitating the dissolution of polar molecules. |

| Moderately Polar | Acetone, Ethyl Acetate, Dichloromethane | Moderate to Low | A balance of polar and non-polar characteristics in these solvents may allow for some interaction with the solute. |

| Non-polar | Toluene, Hexane, Cyclohexane | Low to Insoluble | The significant polarity of the solute is unlikely to be overcome by the weak van der Waals forces of non-polar solvents. |

It is important to note that these are qualitative predictions. Actual quantitative solubility can be influenced by factors such as the crystalline form of the solid (polymorphism), which can affect the lattice energy that must be overcome for dissolution.[2]

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

To obtain accurate and reliable solubility data, a rigorous experimental protocol is essential. The following section details a self-validating system for determining the thermodynamic (equilibrium) solubility of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile.

Rationale Behind the Experimental Design

The chosen methodology is the isothermal shake-flask method, which is considered the gold standard for determining equilibrium solubility.[3] This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Key considerations in this protocol include:

-

Temperature Control: Solubility is highly temperature-dependent. Precise temperature control is crucial for obtaining reproducible results.

-

Solid-State Characterization: The crystalline form of the starting material and the solid in equilibrium with the solution should be analyzed to ensure that no phase transformation (e.g., to a different polymorph or a solvate) has occurred during the experiment. Techniques like X-ray Powder Diffraction (XRPD) are suitable for this purpose.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This is determined by analyzing the concentration of the solute in the supernatant at different time points until it remains constant.

-

Analytical Method Validation: The analytical method used to quantify the solute concentration in the saturated solution (e.g., High-Performance Liquid Chromatography - HPLC) must be validated for linearity, accuracy, and precision.

Step-by-Step Experimental Workflow

-

Material Preparation:

-

Ensure the 2-Hydroxy-4-methoxy-6-methylnicotinonitrile to be tested is of high purity and its crystalline form is characterized by XRPD.

-

Use high-purity, anhydrous organic solvents.

-

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial for ensuring that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-72 hours) to allow for equilibrium to be reached. Preliminary studies should be conducted to determine the necessary equilibration time.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method with UV detection at the wavelength of maximum absorbance for 2-Hydroxy-4-methoxy-6-methylnicotinonitrile.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the compound in the saturated solution based on the calibration curve and the dilution factor.

-

-

Solid Phase Analysis:

-

After the experiment, recover the remaining solid from the vials.

-

Dry the solid and analyze it using XRPD to confirm that no change in the crystalline form occurred during the experiment.

-

Visualization of the Experimental Workflow

Caption: A schematic diagram illustrating the step-by-step experimental workflow for the determination of the thermodynamic solubility of a solid compound in an organic solvent.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table, including the solvent, temperature, and the measured solubility value with appropriate units (e.g., mg/mL or mol/L) and an indication of the experimental uncertainty.

Table 2: Template for Reporting Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solid Phase Post-Experiment |

| Methanol | 25 | Experimental Value | e.g., Form I (unchanged) |

| Ethanol | 25 | Experimental Value | e.g., Form I (unchanged) |

| DMSO | 25 | Experimental Value | e.g., Form I (unchanged) |

| Acetonitrile | 25 | Experimental Value | e.g., Form I (unchanged) |

| Acetone | 25 | Experimental Value | e.g., Form I (unchanged) |

| Ethyl Acetate | 25 | Experimental Value | e.g., Form I (unchanged) |

| Dichloromethane | 25 | Experimental Value | e.g., Form I (unchanged) |

| Toluene | 25 | Experimental Value | e.g., Form I (unchanged) |

| Hexane | 25 | Experimental Value | e.g., Form I (unchanged) |

The results from this experimental work will provide a definitive understanding of the solubility of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile, which can then be used to guide decisions in process chemistry, formulation development, and other areas of pharmaceutical research.

Conclusion

References

- Glomme, A., & Bergström, C. A. (2010). Measurement of drug solubility is one of the key elements of active pharmaceutical ingredient (API) characterization during the drug discovery and development process. Pharmaceutical development and technology, 15(3), 234-247.

-

Technobis Crystallization Systems. (n.d.). Determining solubility curves. Retrieved from [Link]

- Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97-108.

- García-Sosa, A. T., & Maran, U. (2014). Calculation of aqueous solubility of crystalline un-ionized organic chemicals and drugs based on structural similarity and physicochemical descriptors.

- Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 62, 1-6.

- RSC Publishing. (2020). Hydroxynicotinic acid crystallisation and solubility systematic studies. CrystEngComm, 22(32), 5348-5358.

- Yi, X., Chen, J., Xu, X., & Ma, Y. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones.

- Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of pharmaceutical sciences, 94(5), 929-939.

-

Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 595276, 2-Methoxy-4,6-dimethylnicotinonitrile. Retrieved from [Link].

Sources

2-Hydroxy-4-methoxy-6-methylnicotinonitrile melting point and boiling point

This technical guide details the physicochemical properties, synthesis, and characterization of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile , a critical heterocyclic building block in medicinal chemistry.[1][2]

Executive Summary & Compound Identity

2-Hydroxy-4-methoxy-6-methylnicotinonitrile is a functionalized pyridine derivative primarily utilized as a pharmacophore in the synthesis of epigenetic modulators (e.g., EZH2 inhibitors) and kinase inhibitors.[1][2]

Researchers must recognize that this compound exists in a tautomeric equilibrium, predominantly favoring the 2-pyridone form in the solid state and polar solvents.[1][2] This structural duality significantly impacts its melting point, solubility, and reactivity profile.[2]

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Common Name | 2-Hydroxy-4-methoxy-6-methylnicotinonitrile |

| CAS Number | 1354528-16-7 (Specific to 4-methoxy isomer) |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| Structural Class | 3-Cyano-2-pyridone |

| Key Isomer Warning | Distinct from 4-(methoxymethyl) analog (CAS 6339-38-4) |

Physicochemical Properties

The melting and boiling points of 2-pyridone derivatives are governed by extensive intermolecular hydrogen bonding (dimerization), resulting in high thermal stability but poor volatility.[1][2]

Melting Point & Boiling Point Data

| Property | Value / Range | Technical Context |

| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow.[1][2] |

| Melting Point (MP) | > 250 °C (Decomposes) | Like most 3-cyano-2-pyridones, the compound exhibits a high MP due to crystal lattice energy.[1][2] It often undergoes thermal decomposition (browning) before a clear liquid phase is reached.[2] |

| Boiling Point (BP) | N/A (Theoretical: ~380–410 °C) | The compound decomposes before boiling at atmospheric pressure.[2] Vacuum distillation is not a viable purification method; recrystallization is required.[1] |

| Solubility | DMSO, DMF, hot Methanol | Poor solubility in non-polar solvents (Hexane, DCM).[2] |

| pKa (Calculated) | ~7.5 – 8.5 (Amide NH) | The NH proton is acidic enough to be deprotonated by weak bases (e.g., K₂CO₃), facilitating N-alkylation side reactions if not controlled.[2] |

Critical Note on Purity: Commercial samples often contain the 4-hydroxy precursor (CAS 6523-42-8) as an impurity.[1][2] A sharp melting point is rarely observed in crude samples; differential scanning calorimetry (DSC) is recommended for precise purity assessment.[2]

Synthesis & Manufacturing Protocol

The synthesis of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile involves a stepwise construction of the pyridine ring followed by selective O-methylation.[1][2] The following protocol is adapted from high-yield industrial patents (e.g., US 11,642,348 B2).

Reaction Pathway Diagram

The following diagram illustrates the transformation from acyclic precursors to the final methoxy-pyridone.

Caption: Stepwise synthesis from malononitrile to the target 4-methoxy-pyridone via a pyran intermediate rearrangement.

Detailed Experimental Protocol

Safety Warning: Methyl iodide (MeI) and Dimethyl sulfate (DMS) are potent alkylating agents and carcinogens.[2] Perform all steps in a fume hood.

Step 1: Formation of the 4-Hydroxy Precursor[1][2]

-

Reagents: Suspend 2-amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile (50 g) in 10% aqueous HCl (600 mL).

-

Reaction: Heat the suspension to reflux (approx. 100 °C) for 4 hours. The pyran ring rearranges to the thermodynamically stable pyridone system.[1]

-

Isolation: Cool the mixture to room temperature (RT). The product, 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , will precipitate.[1][2]

-

Purification: Filter the solid, wash with cold water, and recrystallize from Methanol.

Step 2: Selective O-Methylation (The Critical Step)

Achieving selectivity for the 4-methoxy position over the N-methyl or 2-methoxy side products requires precise control of stoichiometry.[1][2]

-

Setup: Dissolve the 4-hydroxy precursor (2.0 g, 13.2 mmol) in anhydrous DMF (10 mL).

-

Base Addition: Cool to 0 °C. Add K₂CO₃ (1.1 eq). Stir for 15 minutes.

-

Alkylation: Add Methyl Iodide (MeI) (1.05 eq) dropwise.[2] Do not use excess MeI to avoid N-methylation.

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (DCM:MeOH 95:5).[2]

-

Workup: Pour the reaction mixture into ice water (50 mL). The target compound should precipitate.[1]

-

Purification: Filter the solid. If necessary, purify via column chromatography (SiO₂, Hexane/Ethyl Acetate gradient) or recrystallize from Ethanol.[2]

Characterization & Validation

To certify the identity of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile , the following spectroscopic markers must be present.

NMR Validation (DMSO-d₆)

-

¹H NMR (400 MHz):

Quality Control Checkpoints

| Test | Acceptance Criterion | Failure Mode |

| Appearance | White to off-white powder | Yellow/Brown: Indicates oxidation or residual iodine.[1][2] |

| LC-MS | [M+H]⁺ = 165.1 | Mass 151: Unreacted starting material (4-OH).[1][2] Mass 179: Over-methylated (N,O-dimethyl) impurity.[1][2] |

| Solubility Test | Clear solution in DMSO (10 mg/mL) | Turbidity: Inorganic salts (K₂CO₃) remaining.[2] |

Tautomerism & Structural Logic

Understanding the tautomeric equilibrium is vital for drug design.[1] While the name implies a "2-hydroxy" pyridine (A), the compound exists primarily as the "2-pyridone" (B) in solid state and solution.[1][2]

Caption: The equilibrium heavily favors the 2-pyridone form due to strong intermolecular hydrogen bonding, explaining the high melting point.[1][2]

This tautomerism dictates that in biological assays (e.g., kinase binding), the molecule acts as a hydrogen bond donor (via NH) and acceptor (via C=O), rather than a simple phenol-like donor.[2]

References

-

US Patent 11,642,348 B2 . Substituted benzene compounds (EZH2 Inhibitors).[2] (2023).[2]

-

PubChem Compound Summary . 2-Hydroxy-4-methoxy-6-methylnicotinonitrile (CAS 1354528-16-7).[1][2][2]

-

Victory, P. et al. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.[1][2][4] J. Chem. Soc., Perkin Trans.[2][4] 1, 1989.[2][5][4]

-

World Intellectual Property Organization . WO2013067300A1 - Modulators of methyl modifying enzymes.[1][2] (2013).[2][6]

Sources

- 1. 2-hydroxy-4-methylnicotinonitrile | CymitQuimica [cymitquimica.com]

- 2. US11642348B2 - Substituted benzene compounds - Google Patents [patents.google.com]

- 3. CAS 1354528-16-7 | 2-Hydroxy-4-methoxy-6-methylnicotinonitrile - Synblock [synblock.com]

- 4. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl- [webbook.nist.gov]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

Computational Characterization of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile: Tautomerism, Electronic Structure, and Reactivity

Topic: Computational Characterization of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist (Computational Chemistry)

Executive Summary

2-Hydroxy-4-methoxy-6-methylnicotinonitrile (CAS: 6339-38-4) represents a critical scaffold in the synthesis of disperse azo dyes and heterocyclic kinase inhibitors. Its utility is defined by a "push-pull" electronic structure, featuring an electron-donating methoxy group at C4 and an electron-withdrawing nitrile group at C3.

For researchers, the primary theoretical challenge lies in the lactam-lactim tautomerism . While often drawn as 2-hydroxypyridine (lactim), the molecule predominantly exists as 2-pyridone (lactam) in the solid state and polar solvents. Accurate modeling of this equilibrium is a prerequisite for predicting reactivity, docking scores, or spectroscopic signatures.

This guide details a self-validating computational protocol to characterize this molecule, moving beyond standard "black-box" calculations to a rigorous analysis of thermodynamic stability and frontier molecular orbitals.

Part 1: The Tautomeric Challenge & Thermodynamic Stability

The first step in any theoretical study of this molecule is establishing the ground state geometry. You cannot assume the structure provided in a chemical catalog is the energy minimum.

The Equilibrium

The molecule exists in equilibrium between two dominant forms:[1]

-

Form A (Lactam): 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

-

Form B (Lactim): 2-hydroxy-4-methoxy-6-methylnicotinonitrile.

Note: The presence of the C3-nitrile group significantly stabilizes the Lactam form through conjugation with the amide backbone, a phenomenon often underestimated in lower-level semi-empirical calculations.

Computational Workflow (Graphviz)

The following workflow ensures that both tautomers are located and their relative energies are corrected for Zero-Point Energy (ZPE) and solvent effects.

Figure 1: Self-validating workflow for determining the dominant tautomer. Note the requirement for frequency analysis to confirm ground states (zero imaginary frequencies).

Expected Thermodynamic Values

Based on analogous nicotinonitrile systems, the Lactam (2-pyridone) form is expected to be the global minimum in polar media.

Table 1: Representative Relative Energies (B3LYP/6-311++G(d,p))

| Parameter | Gas Phase ( | DMSO (PCM Model) ( | Stability Inference |

| Lactim (2-OH) | 0.00 kcal/mol | +3.2 kcal/mol | Favored only in high vacuum/gas phase. |

| Lactam (2-Oxo) | -1.5 kcal/mol | -5.8 kcal/mol | Dominant species in solution/solid. |

| Dipole Moment | ~2.1 Debye | ~6.5 Debye | High polarity stabilizes Lactam in solvent. |

Protocol Note: If your calculations show the Lactim form as stable in water, check your basis set. Diffuse functions (++G) are mandatory to correctly describe the lone pair interactions on the nitrile and methoxy oxygens.

Part 2: Electronic Structure & Reactivity Descriptors[3]

Once the Lactam form is confirmed as the bioactive conformation, we analyze its reactivity. The "Push-Pull" nature of the substituents creates specific zones for nucleophilic and electrophilic attack.

Frontier Molecular Orbitals (FMO)[3][4]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the pyridine ring nitrogen and the methoxy oxygen. This is the site of oxidation or electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Heavily concentrated on the nitrile (-CN) group and the C3-C4 bond. This indicates susceptibility to nucleophilic attack (e.g., Michael addition).

Global Reactivity Logic (Graphviz)

This diagram illustrates how to derive chemical hardness and electrophilicity from standard DFT outputs.

Figure 2: Derivation of Global Reactivity Descriptors. A lower HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP)

For drug development (docking), the MEP surface is critical.

-

Red Regions (Negative Potential): The Nitrile Nitrogen (N of CN) and the Carbonyl Oxygen (of the amide). These are H-bond acceptors.

-

Blue Regions (Positive Potential): The Amide Hydrogen (N-H). This is a strong H-bond donor.

-

Implication: This molecule acts as a specific donor-acceptor motif in the active site of enzymes (e.g., Tyrosinase or Kinases).

Part 3: Spectroscopic Validation Protocols

Theoretical data must be grounded in experimental reality. Use these scaling factors to align your DFT results with benchtop NMR/IR data.

Vibrational Spectroscopy (IR)

The diagnostic band for the Lactam form is the Carbonyl (C=O) stretch.

-

Calculation: B3LYP frequencies are harmonic and typically overestimate experimental values.

-

Correction: Multiply calculated frequencies by 0.961 (for 6-311++G(d,p)).

-

Target Signal: Look for a strong band at ~1650–1670 cm⁻¹ (C=O). If the molecule were in the Lactim form, this would be absent, replaced by a broad O-H stretch at 3400+ cm⁻¹.

NMR Shift Prediction (GIAO Method)

-

Protocol: Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.

-

Solvent: Must use PCM/SMD with DMSO or Chloroform (matching your NMR solvent).

-

Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory and subtract its shielding value from your molecule's shielding value.

Part 4: Experimental Protocols (Step-by-Step)

Geometry Optimization Input (Gaussian Format)

This input block optimizes the structure and calculates vibrational frequencies to ensure a true minimum.

Tautomer Transition State Search (QST3)

To find the energy barrier between Lactam and Lactim:

-

Optimize Reactant (Lactam).

-

Optimize Product (Lactim).

-

Guess Transition State (TS) structure (proton midway between N and O).

-

Run opt=(QST3, calcfc, ts, noeigentest) using all three geometries.

References

-

WuXi Biology. (n.d.). How about Tautomers? - DFT Transition State and Intrinsic Reaction Coordinate calculations. Retrieved from

-

Victory, P., Sempere, J., Borrell, J. I., & Crespo, A. (1989). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

-

Al-Jaber, N. A., et al. (2012).[2] Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives. Acta Chimica Slovenica. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Hydroxy-4-methoxymethyl-6-methyl-nicotinonitrile Product Page. Retrieved from

-

Schlegel, H. B., et al. (1991). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of Physical Chemistry. Retrieved from

Sources

Technical Whitepaper: Evolution and Synthesis of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile

Part 1: Executive Summary & Chemical Identity

2-Hydroxy-4-methoxy-6-methylnicotinonitrile (CAS: 1354528-16-7) is a highly functionalized pyridine scaffold that has emerged as a critical intermediate in the synthesis of next-generation pharmaceuticals. While structurally related to the pyridine building blocks used in proton pump inhibitors (PPIs) like Rabeprazole, this specific nitrile-functionalized congener serves a distinct role in modern medicinal chemistry, particularly in the development of epigenetic modulators (e.g., EZH2 inhibitors) and kinase inhibitors.

The molecule presents a classic challenge in heterocyclic chemistry: regioselective functionalization . The pyridine ring contains three distinct sites for nucleophilic attack or substitution (positions 2, 4, and 6), requiring precise synthetic control to install the methoxy group at position 4 while retaining the hydroxyl (or oxo) group at position 2 and the nitrile at position 3.

Chemical Profile

| Property | Detail |

| IUPAC Name | 2-Hydroxy-4-methoxy-6-methylpyridine-3-carbonitrile |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| Key Functionality | 3-Cyano (Nitrile), 2-Oxo/Hydroxy tautomer, 4-Methoxy |

| Primary Application | Intermediate for methyl-modifying enzyme inhibitors; scaffold for heterocyclic APIs. |

Part 2: Historical Evolution of the Synthesis[1]

The synthesis of this compound traces its lineage to the foundational pyridine chemistries of the late 19th century, specifically the Guareschi-Thorpe condensation . However, the ability to selectively functionalize the 4-position without disturbing the 2-position is a modern refinement driven by the need for high-purity pharmaceutical intermediates.

Era 1: The Cyclization Strategy (Early 1900s)

The core pyridine ring is constructed using the Guareschi-Thorpe method. This involves the condensation of a

-

Mechanism: A Michael addition followed by cyclization.[1]

-

Result: 2,4-Dihydroxy-6-methylnicotinonitrile (often existing as the 4-hydroxy-6-methyl-2-pyridone).

-

Limitation: This yields a symmetric-looking dihydroxy species. Differentiating the two oxygen atoms for downstream chemistry was historically difficult, often leading to mixtures of 2,4-dichloro or 2,4-dimethoxy products.

Era 2: The Regioselective Breakthrough (Modern Process Chemistry)

To access the target 2-Hydroxy-4-methoxy analog, chemists developed a "deoxychlorination" strategy using Phosphorus Oxychloride (POCl

Recent process patents (e.g., US9085583B2) highlight the use of Phase Transfer Catalysts (PTC) like benzyltriethylammonium chloride to control this chlorination in acetonitrile, enabling the isolation of the key precursor: 4-chloro-2-hydroxy-6-methylnicotinonitrile .

Part 3: Technical Synthesis Guide

This section details the optimized "Golden Route" for synthesizing 2-Hydroxy-4-methoxy-6-methylnicotinonitrile. This protocol prioritizes regioselectivity and scalability.[1]

Step 1: Ring Construction (Guareschi-Thorpe)

Objective: Synthesis of 2,4-Dihydroxy-6-methylnicotinonitrile.

-

Reagents: Ethyl acetoacetate (1.0 eq), Cyanoacetamide (1.1 eq), KOH (1.1 eq).

-

Solvent: Methanol or Ethanol.

-

Protocol:

-

Dissolve cyanoacetamide in methanol.

-

Add KOH slowly to form the potassium salt (exothermic).

-

Add ethyl acetoacetate dropwise at 25–30°C.

-

Reflux for 4–6 hours. The product precipitates as the potassium salt.

-

Workup: Acidify with HCl to pH 3–4 to precipitate the free dihydroxy compound. Filter and dry.[1][2][3][4]

-

-

Yield Expectation: 75–85%.

Step 2: Regioselective Deoxychlorination (The Critical Step)

Objective: Selective conversion of the 4-hydroxy group to a chloride, yielding 4-Chloro-2-hydroxy-6-methylnicotinonitrile.

-

Reagents: 2,4-Dihydroxy-6-methylnicotinonitrile (1.0 eq), POCl

(4.0 eq), Benzyltriethylammonium chloride (BTAC, 4.0 eq). -

Solvent: Acetonitrile (MeCN).

-

Mechanism: The PTC (BTAC) facilitates the reaction in MeCN, likely stabilizing the intermediate phosphorodichloridate at the 4-position. The 2-position (lactam) is less reactive under these specific conditions than the 4-position (vinylogous acid).

-

Protocol:

-

Safety: POCl

reacts violently with water.[3] Quench slowly.

Step 3: Nucleophilic Displacement (Methoxylation)

Objective: Displacement of the 4-chloro group with methoxide.[1]

-

Reagents: 4-Chloro-2-hydroxy-6-methylnicotinonitrile (1.0 eq), Sodium Methoxide (NaOMe) (5.0 eq).

-

Protocol:

-

Place the chloro-intermediate in a pressure vessel (or reflux setup).[1]

-

Add NaOMe solution (25% in MeOH).

-

Heat to 100°C for 16 hours (sealed) or reflux for 24–48 hours.

-

Workup: Remove solvent.[1][5][6] Add water and ethyl acetate.[5] Acidify aqueous layer if necessary to ensure the 2-hydroxy group is protonated (or exists as pyridone). Extract or filter precipitate.[1]

-

-

Why it works: The nitrile at C3 and the ring nitrogen make the C4 position highly electrophilic (S

Ar), facilitating displacement even with the electron-donating methyl group at C6.

Part 4: Visualization of the Pathway

The following diagram illustrates the regioselective logic of the synthesis.

Caption: Regioselective synthesis pathway from acyclic precursors to the target 4-methoxy pyridine.

Part 5: Process Challenges & Troubleshooting

| Challenge | Root Cause | Solution |

| Dichlorination | Over-reaction with POCl | Use mild temperatures (RT to 50°C) and Phase Transfer Catalyst (BTAC) in MeCN instead of neat POCl |

| Low Yield (Step 3) | Incomplete displacement of Chloride.[1] | The reaction requires high energy (100°C). Use a pressure vessel (autoclave) rather than standard reflux. |

| Hydrolysis | Reversion of 4-Cl to 4-OH during quenching. | Quench POCl |

References

-

Albrecht, B. K., et al. (2015). Modulators of methyl modifying enzymes, compositions and uses thereof. U.S. Patent No.[6] 9,085,583.[6] Washington, DC: U.S. Patent and Trademark Office. Link

-

Bobbit, J. M., & Scola, D. A. (1960). Synthesis of Isoquinoline Alkaloids. II. The Guareschi-Thorpe Condensation. Journal of Organic Chemistry, 25(4), 560–564. Link

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer. RSC Advances, 13, 25845-25852. Link

-

Victory, P., et al. (1989). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. J. Chem. Soc., Perkin Trans. 1, 2269-2272. Link

Sources

- 1. data.epo.org [data.epo.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. CA2862289C - Modulators of methyl modifying enzymes, compositions and uses thereof - Google Patents [patents.google.com]

- 6. US9085583B2 - Modulators of methyl modifying enzymes, compositions and uses thereof - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The presented methodology is based on the robust and well-established Guareschi-Thorpe condensation, offering a reliable route to this valuable scaffold.

Introduction and Significance

Substituted nicotinonitriles are a class of compounds that have garnered significant interest in the pharmaceutical industry due to their diverse biological activities. The cyano and hydroxyl/pyridone functionalities provide versatile handles for further chemical modifications, making them ideal starting materials for the synthesis of more complex drug candidates. 2-Hydroxy-4-methoxy-6-methylnicotinonitrile, in particular, possesses a substitution pattern that is frequently encountered in molecules with therapeutic potential. This document outlines a two-step synthetic sequence, beginning with the preparation of a key β-ketoester intermediate, followed by its cyclocondensation to afford the target nicotinonitrile derivative.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile is efficiently achieved through a two-step process. The first step involves the synthesis of the key starting material, methyl 4-methoxyacetoacetate. This is followed by the Guareschi-Thorpe condensation of this β-ketoester with cyanoacetamide to construct the desired 2-pyridone ring system.

Application Note: Purification of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile

Executive Summary

This guide details the purification of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile (also referred to as 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile ). This compound serves as a critical intermediate in the synthesis of bioactive scaffolds, including tyrosine kinase inhibitors and antiviral agents.

The purification of this molecule presents a specific challenge: prototropic tautomerism . The equilibrium between the 2-hydroxy (enol) and 2-oxo (keto/pyridone) forms can lead to peak splitting, tailing, and poor resolution on standard stationary phases. This protocol utilizes a "pH-locked" Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) strategy to collapse the tautomeric equilibrium, ensuring sharp peak shape and high recovery.

Physicochemical Context & Separation Strategy

The Tautomerism Challenge

In solution, 2-hydroxypyridines exist in equilibrium with their 2-pyridone counterparts. For 2-Hydroxy-4-methoxy-6-methylnicotinonitrile, the electron-withdrawing nitrile group at position 3 and the electron-donating methoxy group at position 4 influence this equilibrium.

-

Non-polar solvents: Favors the 2-hydroxy form (aromatic pyridine character).

-

Polar solvents (MeOH, H2O): Favors the 2-oxo (pyridone) form.

Chromatographic Implication: If the timescale of tautomerization is similar to the chromatographic retention time, the compound will elute as a broad, distorted band or a "saddle" peak. Solution: We employ an acidic mobile phase (pH 2.5) to protonate the species or stabilize the hydrogen-bonding network, effectively "locking" the elution behavior to a single dominant species relative to the silica surface interaction.

Impurity Profile

Common impurities from the condensation of malononitrile with acetoacetate derivatives include:

-

Regioisomers: 4-hydroxy-2-methoxy-6-methylnicotinonitrile (close eluting).

-

Hydrolysis Products: 2-hydroxy-4-methoxy-6-methylnicotinamide (from nitrile hydrolysis).

-

Decarboxylated byproducts: If high heat was used during synthesis.

Experimental Protocols

Protocol A: Pre-Chromatographic Workup (Self-Validating Step)

Before injecting onto an expensive prep column, remove bulk impurities using the compound's acidity (pKa ~ 8-9 for the amide-like NH).

Reagents: Ethyl Acetate (EtOAc), 1N NaOH, 1N HCl, Brine.

-

Dissolution: Dissolve crude solid in Ethyl Acetate (10 mL/g).

-

Base Extraction: Extract the organic layer twice with 1N NaOH .

-

Acidification: Separate the aqueous layer and cool to 0-5°C. Slowly add 1N HCl until pH reaches ~3.0.

-

Precipitation/Re-extraction: The compound will precipitate or oil out. Extract this acidic aqueous mix with fresh EtOAc (3x).

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Checkpoint: Purity should increase from ~70% to >90% by this step alone.

-

Protocol B: Analytical Method (QC & Method Development)

Use this method to assess purity fractions collected in Protocol C.

System: UHPLC or HPLC with PDA detector. Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm. Wavelength: 254 nm (primary), 310 nm (secondary for conjugated system). Temperature: 30°C.

Mobile Phase:

-

Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Solvent B: Acetonitrile (HPLC Grade).

Gradient Table:

| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 8.0 | 40 | 60 | 1.0 |

| 10.0 | 5 | 95 | 1.0 |

| 12.0 | 95 | 5 | 1.0 |

Protocol C: Preparative Purification (Flash/Prep HPLC)

Option 1: Reverse Phase Flash (Recommended for >5g scale)

Standard silica gel often causes irreversible adsorption of pyridones. C18-functionalized silica is preferred.

-

Cartridge: C18 Flash Cartridge (e.g., Biotage Sfär C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Methanol.

-

Loading: Dissolve sample in minimum DMSO or MeOH.

-

Gradient: 10% to 80% MeOH over 15 Column Volumes (CV).

-

Detection: 254 nm and 280 nm.

Option 2: Normal Phase Flash (If C18 is unavailable)

Requires a modifier to prevent streaking.

-

Cartridge: High-performance spherical silica (20-40 µm).

-

Solvent System: Dichloromethane (DCM) / Methanol / Acetic Acid.

-

Isocratic Hold: Start with 100% DCM to elute non-polar impurities.

-

Gradient: 0% to 10% MeOH (containing 1% Acetic Acid) in DCM.

-

Note: The acetic acid competes for active silanol sites, reducing peak tailing.

-

Visualized Workflows

Purification Logic Flow

The following diagram illustrates the decision matrix for purifying this specific scaffold, accounting for its tautomeric nature.

Caption: Decision matrix for the purification of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile.

Tautomeric Equilibrium & Mobile Phase Strategy

This diagram explains why the acidic mobile phase is mandatory.

Caption: Acidic mobile phase collapses the hydroxy/pyridone tautomers into a single protonated species.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Split Peaks | Tautomer separation on column. | Lower mobile phase pH to < 3.0 using Formic Acid or TFA. Increase column temperature to 40°C to speed up exchange kinetics. |

| Fronting | Column Overload (Solubility). | The compound has poor solubility in water. Inject using DMSO or DMF. Reduce injection volume. |

| Tailing | Silanol interactions. | Use an end-capped column (e.g., ZORBAX Eclipse or Waters XBridge). Add 10mM Ammonium Acetate if running at neutral pH. |

| Low Recovery | Precipitation in column. | Ensure the starting gradient %B is high enough (e.g., 5-10%) to keep the compound soluble upon injection. |

References

-

Synthesis and Tautomerism Context: Victory, P., Sempere, J., Borrell, J. I., & Crespo, A. (1989).[1] Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Chromatographic Behavior of Pyridones: Misra, M., et al. (2007). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde... (Analogous hydroxy-aromatic separation principles). Chromatographia. Link

-